molecular formula C14H23N5O2 B2458553 7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941916-81-0

7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2458553
CAS No.: 941916-81-0
M. Wt: 293.371
InChI Key: XPDRAFFDUTVEBC-UHFFFAOYSA-N
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Description

7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by amination and further functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. In biological systems, it may bind to nucleic acids or proteins, affecting their function. The pathways involved could include inhibition of enzyme activity or interference with DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant effects.

    Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.

Uniqueness

7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific alkyl and amino substitutions, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain targets and alter its metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-ethyl-8-(hexylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-4-6-7-8-9-15-13-16-11-10(19(13)5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDRAFFDUTVEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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